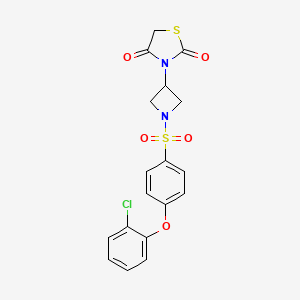

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an azetidine ring, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazolidine-2,4-dione Ring: This can be achieved by reacting a suitable dione precursor with a thiol under acidic or basic conditions.

Introduction of the Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced via a sulfonylation reaction using a sulfonyl chloride and a base.

Final Coupling: The final step involves coupling the thiazolidine-2,4-dione and azetidine intermediates under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反応の分析

Formation of the Sulfonamide Linkage

The azetidine-sulfonyl-phenyl moiety is synthesized via nucleophilic substitution. A primary amine on the azetidine ring reacts with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine):

Azetidin-3-amine+4-(2-Chlorophenoxy)benzenesulfonyl chlorideBaseSulfonamide intermediate

This reaction is analogous to sulfonamide formations in TZD hybrids .

Thiazolidine-2,4-dione Core Assembly

The TZD ring is typically synthesized via cyclization of thiourea derivatives with α-haloacetic acids. For example:

Thiourea+Chloroacetic acidΔ,HClThiazolidine-2,4-dione

Subsequent alkylation or coupling reactions introduce the azetidine-sulfonyl-phenyl substituent at the 3-position .

Final Coupling

The azetidine-sulfonamide intermediate is coupled to the TZD core via Mitsunobu or nucleophilic substitution reactions, often using coupling agents like EDCI/HOBt .

Nucleophilic Substitution Reactions

The sulfonamide group and azetidine ring are key reactive sites:

Sulfonamide Reactivity

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze to regenerate the sulfonic acid and amine.

-

Alkylation : The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides .

Azetidine Ring Opening

The strained azetidine ring may undergo ring-opening reactions with nucleophiles (e.g., water, amines) under acidic conditions, forming linear amines or amides .

Condensation and Cyclization Reactions

The TZD core participates in Knoevenagel condensations with aldehydes or ketones, forming arylidene derivatives. For example:

TZD+AldehydePiperidine, EtOH5-Arylidene-TZD

Thermal Stability

Thiazolidine-2,4-diones are thermally stable up to 200°C. Degradation pathways include:

-

Oxidation : The sulfur atom in the TZD ring may oxidize to sulfoxide or sulfone derivatives.

-

Hydrolysis : Prolonged exposure to moisture may cleave the TZD ring, forming thiourea and carboxylic acid derivatives .

Photolytic Degradation

The 2-chlorophenoxy group is susceptible to photodegradation, potentially forming phenolic byproducts via dechlorination .

Biological Activity and Reactivity

While not explicitly studied for this compound, structurally related TZD-sulfonamide hybrids exhibit:

-

Antimicrobial Activity : MIC values of 2–16 µg/mL against Gram-positive bacteria .

-

Antioxidant Potential : DPPH radical scavenging with EC<sub>50</sub> values comparable to ascorbic acid .

-

Enzyme Inhibition : Binding to bacterial 3-dehydroquinase (binding affinity: −5.88 kcal/mol) .

Key Structural Insights

-

Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity at the azetidine ring, facilitating nucleophilic attacks.

-

Steric Hindrance : The 4-(2-chlorophenoxy)phenyl group limits reactivity at the TZD 5-position.

科学的研究の応用

Medicinal Chemistry Applications

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. Its sulfonyl group can interact with biological targets involved in cancer progression, potentially inhibiting tumor growth and proliferation.

- Antibacterial Activity : Research indicates that compounds containing sulfonyl groups can exhibit antibacterial properties. This compound may be explored for its efficacy against various bacterial strains.

- Drug Development : Due to its unique structure, this compound serves as a lead candidate for the development of new pharmaceuticals targeting specific diseases, particularly those where existing treatments are inadequate.

Materials Science Applications

- Development of New Materials : The unique chemical structure allows for the exploration of this compound in creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to novel materials with tailored functionalities for applications in electronics or coatings.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar compounds:

- A study published in Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant anticancer activity by targeting specific enzymes involved in tumor metabolism .

- Research highlighted in Journal of Biological Chemistry found that compounds with thiazolidine structures can modulate inflammatory responses, suggesting potential therapeutic uses in chronic inflammatory diseases .

作用機序

The mechanism of action of 3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione: Unique due to its combination of functional groups.

Thiazolidinediones: Known for their antidiabetic properties.

Azetidinones: Often explored for their antimicrobial activities.

Uniqueness

This compound stands out due to its unique structural combination, which imparts distinct chemical and biological properties not commonly found in other compounds.

生物活性

3-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines the structural features of thiazolidinediones and azetidines, which are known for their diverse therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₅ClN₂O₅S₂

- Molecular Weight : 438.9 g/mol

- CAS Number : 1795086-08-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfonyl group enhances its reactivity and binding affinity to proteins and enzymes involved in disease pathways. The thiazolidinedione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Assays : In vitro tests on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrated significant cytotoxic effects. Compounds structurally related to thiazolidinediones have shown IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against these cell lines, indicating a promising therapeutic index .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 1 | MCF-7 | 0.28 |

| Compound 2 | HepG2 | 9.6 |

| Compound 3 | MCF-7 | 10.10 |

Mechanisms of Anticancer Activity

The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. For example, a study indicated that derivatives with specific substituents significantly enhanced their antiproliferative activity by modulating the expression of genes involved in apoptosis and cell proliferation .

Anti-inflammatory Properties

Thiazolidinediones are generally recognized for their anti-inflammatory effects. The compound may exert these effects by inhibiting pro-inflammatory cytokines and modulating immune responses through PPAR activation.

Case Studies

- Study on Thiazolidine Derivatives : A series of thiazolidine derivatives were synthesized and evaluated for their biological activity. Among these, certain compounds demonstrated significant antiproliferative effects against human cancer cell lines, suggesting that modifications on the thiazolidine scaffold can enhance biological efficacy .

- In Vivo Studies : Preliminary in vivo studies have indicated that compounds similar to thiazolidinediones can reduce tumor growth in animal models, further supporting their potential as anticancer agents .

特性

IUPAC Name |

3-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5S2/c19-15-3-1-2-4-16(15)26-13-5-7-14(8-6-13)28(24,25)20-9-12(10-20)21-17(22)11-27-18(21)23/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUMKWRFNILAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。